4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid
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Overview
Description
4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a phenylsulfanyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid typically involves multi-step organic synthesis. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and a carboxylic acid derivative. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction. The final step involves the formation of the butanoic acid moiety through a series of reactions including oxidation and amination .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid is unique due to the presence of both the benzimidazole core and the phenylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
574729-96-7 |
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Molecular Formula |
C17H15N3O3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-oxo-4-[(6-phenylsulfanyl-1H-benzimidazol-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C17H15N3O3S/c21-15(8-9-16(22)23)20-17-18-13-7-6-12(10-14(13)19-17)24-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,22,23)(H2,18,19,20,21) |
InChI Key |
HQYBJPRTTRWAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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